5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide
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Overview
Description
Acriflavin-Biotin Conjugate is a compound that combines acriflavin, a fluorescent dye and antimicrobial agent, with biotin, a vitamin that binds strongly to avidin or streptavidin proteins . This conjugate is particularly useful in fluorescence microscopy and flow cytometry due to its fluorescent properties .
Preparation Methods
The preparation of Acriflavin-Biotin Conjugate typically involves the chemical conjugation of acriflavin with biotin. This process can be achieved through various synthetic routes, including the use of reactive biotin derivatives that react covalently with specific molecular targets . Common methods include:
Succinimidyl esters of biotin: These label primary amines found on protein lysine residues and at the N-terminus.
Biotin maleimides: These react with endogenous or introduced thiol groups.
Biotin hydrazides: These label carbohydrate moieties under appropriate conditions.
Photoreactive biotin compounds: These label biomolecules nonspecifically in the presence of light at the appropriate wavelength.
Chemical Reactions Analysis
Acriflavin-Biotin Conjugate undergoes various chemical reactions, including:
Oxidation and Reduction: The acriflavin component can participate in redox reactions due to its aromatic structure.
Substitution Reactions: The biotin component can undergo substitution reactions, particularly with biotin-binding proteins such as avidin and streptavidin.
Fluorescence Reactions: The conjugate exhibits fluorescence properties, making it suitable for labeling and visualizing biotinylated molecules.
Scientific Research Applications
Acriflavin-Biotin Conjugate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent marker in various chemical assays.
Biology: Employed in fluorescence microscopy and flow cytometry to visualize biotinylated molecules.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism of action of Acriflavin-Biotin Conjugate involves the binding of the biotin component to biotin-binding proteins such as avidin and streptavidin. This binding facilitates the visualization of biotinylated molecules through the fluorescent properties of the acriflavin component . The molecular targets and pathways involved include the specific interaction between biotin and biotin-binding proteins, which is highly specific and strong .
Comparison with Similar Compounds
Acriflavin-Biotin Conjugate is unique due to its combination of fluorescent and biotin-binding properties. Similar compounds include:
Fluorescein-Biotin Conjugate: Another fluorescent biotin conjugate used in similar applications.
Rhodamine-Biotin Conjugate: A biotin conjugate with rhodamine as the fluorescent dye.
Texas Red-Biotin Conjugate: A biotin conjugate with Texas Red as the fluorescent dye.
Each of these compounds has unique fluorescent properties, but Acriflavin-Biotin Conjugate is particularly noted for its strong fluorescence and antimicrobial properties .
Properties
Molecular Formula |
C25H31N7O2S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide |
InChI |
InChI=1S/C25H31N7O2S/c26-14-5-7-18-16(11-14)23(17-12-15(27)6-8-19(17)30-18)29-10-9-28-22(33)4-2-1-3-21-24-20(13-35-21)31-25(34)32-24/h5-8,11-12,20-21,24H,1-4,9-10,13,26-27H2,(H,28,33)(H,29,30)(H2,31,32,34)/t20-,21-,24-/m0/s1 |
InChI Key |
MUQLMPJOQLWRAL-HFMPRLQTSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC3=C4C=C(C=CC4=NC5=C3C=C(C=C5)N)N)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC3=C4C=C(C=CC4=NC5=C3C=C(C=C5)N)N)NC(=O)N2 |
Origin of Product |
United States |
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